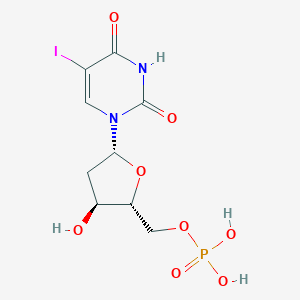

5-Iodo-2'-deoxyuridine-5'-monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Iodo-2’-Deoxyuridine-5’-Monophosphate: is a pyrimidine nucleoside analog, specifically a halogenated thymidine derivative. It is known for its antiviral properties and is used in various scientific research applications, particularly in the study of DNA replication and repair mechanisms .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 5-Iodo-2’-Desoxyuridin-5’-Monophosphat erfolgt typischerweise durch Iodierung von 2’-Desoxyuridin. Der Prozess beginnt mit dem Schutz der Hydroxylgruppen, gefolgt von der Iodierung unter Verwendung von Iod und einem geeigneten Oxidationsmittel. Der letzte Schritt beinhaltet die Entschützung, um die gewünschte Verbindung zu erhalten .

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 5-Iodo-2’-Desoxyuridin-5’-Monophosphat ähneln der Laborsynthese, werden jedoch zur Deckung des kommerziellen Bedarfs im großen Maßstab durchgeführt. Der Prozess umfasst eine strenge Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 5-Iodo-2’-Desoxyuridin-5’-Monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Thiole und Amine.

Oxidationsreaktionen: Oxidationsmittel wie Wasserstoffperoxid können verwendet werden.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid werden häufig eingesetzt.

Hauptprodukte: Die aus diesen Reaktionen entstehenden Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen verschiedene Derivate mit unterschiedlichen funktionellen Gruppen liefern .

Wissenschaftliche Forschungsanwendungen

Radiosensitization

One of the prominent applications of IUdMP is its role in enhancing the effectiveness of radiation therapy. A preclinical study demonstrated that oral administration of 5-iodo-2'-deoxyuridine (IUdR), from which IUdMP is derived, significantly increased DNA incorporation in tumor cells, leading to enhanced radiosensitization effects compared to radiation therapy alone. The study reported a sensitizer enhancement ratio (SER) of 1.31 when combining IUdR with radiation therapy in human glioblastoma xenografts .

Pharmacokinetics and Toxicity Studies

Research has shown that IUdMP exhibits favorable pharmacokinetic properties, allowing for effective systemic delivery without significant toxicity at therapeutic doses. In studies involving athymic mice, IUdMP was administered at doses up to 1500 mg/kg/day without adverse effects on weight or activity levels during treatment . This suggests its potential for use in human clinical settings.

Antiviral Activity

IUdMP has been investigated for its antiviral properties, particularly against herpes simplex virus (HSV). Thymidine kinase (TK) from HSV can phosphorylate IUdMP, enhancing its incorporation into viral DNA and thus inhibiting viral replication. Structural studies have shown that IUdMP binds effectively to TK, suggesting a mechanism through which it can serve as a therapeutic agent against certain viral infections .

Initial Clinical Trials

Early clinical studies indicated that IUdMP could be beneficial in treating various cancers, including high-grade gliomas and colorectal cancers. These studies focused on assessing the compound's efficacy and safety profile when combined with existing chemotherapy regimens . The results showed promising outcomes, warranting further investigation into its clinical applications.

Comparative Data Table

Wirkmechanismus

The mechanism of action of 5-Iodo-2’-Deoxyuridine-5’-Monophosphate involves its incorporation into DNA strands during replication. The presence of the iodine atom disrupts normal base pairing, leading to errors in DNA synthesis and ultimately inhibiting viral replication. This compound targets thymidine kinase, an enzyme involved in DNA synthesis, making it effective against viruses that rely on this enzyme for replication .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

5-Iodo-2’-Desoxyuridin: Eine eng verwandte Verbindung mit ähnlichen antiviralen Eigenschaften.

5-Brom-2’-Desoxyuridin: Ein weiteres halogeniertes Thymin-Analogon, das in der Forschung verwendet wird.

2’-Desoxyuridin: Die nicht-halogenierte Stammverbindung, die als Referenz verwendet wird.

Einzigartigkeit: 5-Iodo-2’-Desoxyuridin-5’-Monophosphat ist einzigartig aufgrund seiner spezifischen Einlagerung in DNA und seiner Fähigkeit, die Virusreplikation zu stören. Sein Iodatom verleiht ihm besondere chemische Eigenschaften, die ihn von anderen halogenierten Nukleosiden unterscheiden .

Biologische Aktivität

5-Iodo-2'-deoxyuridine-5'-monophosphate (IdUmp) is a nucleoside analog with significant biological activity, particularly in cancer therapy and antiviral applications. This article reviews its synthesis, biological mechanisms, and therapeutic potential, supported by various studies and data.

IdUmp is synthesized through the phosphorylation of 5-iodo-2'-deoxyuridine (IdU) using phosphotransferase systems. The compound retains the structural integrity of nucleosides while introducing an iodine atom at the 5-position of the uracil base, which is crucial for its biological activity .

IdUmp exhibits its biological effects primarily through incorporation into DNA during replication. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cytotoxic effects in rapidly dividing cells. This mechanism is particularly relevant in cancer cells, where uncontrolled proliferation is a hallmark.

Anticancer Activity

IdUmp has been extensively studied for its anticancer properties. It acts as a potent inhibitor of thymidylate synthase (TS), an essential enzyme for DNA synthesis. In vitro studies have demonstrated that IdUmp shows competitive inhibition against dUMP, significantly affecting cell lines such as L5178Y murine leukemia cells .

Case Studies and IC50 Values

A summary of various studies highlights the effectiveness of IdUmp against different cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L5178Y (parental) | 0.5 | |

| L5178Y (FdUrd-resistant) | 1.5 | |

| MCF-7 (breast cancer) | 15.3 | |

| MDA-MB-231 | 29.1 |

These values indicate that IdUmp retains significant potency against both sensitive and resistant cancer cell lines.

Antiviral Activity

In addition to its anticancer properties, IdUmp has shown efficacy against viral infections, particularly herpes simplex virus (HSV). Studies have indicated that IdU can inhibit viral replication by interfering with viral DNA polymerase activity .

Pharmacokinetics and Toxicity

Research on the pharmacokinetics of IdUmp has shown that it is well-tolerated in animal models, with minimal systemic toxicity observed at therapeutic doses. For instance, in athymic mice treated with oral doses of IdU, significant incorporation into tumor DNA was recorded without notable adverse effects on normal tissues .

Toxicity Study Results

| Dosage (mg/kg/day) | Weight Change (%) | DNA Incorporation (%) |

|---|---|---|

| 750 | ±0 | 3.1 |

| 1500 | ±0 | 3.7 |

These findings suggest a favorable therapeutic index for IdUmp in clinical settings.

Eigenschaften

CAS-Nummer |

1763-02-6 |

|---|---|

Molekularformel |

C9H12IN2O8P |

Molekulargewicht |

434.08 g/mol |

IUPAC-Name |

[(2R,3S,5R)-3-hydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C9H12IN2O8P/c10-4-2-12(9(15)11-8(4)14)7-1-5(13)6(20-7)3-19-21(16,17)18/h2,5-7,13H,1,3H2,(H,11,14,15)(H2,16,17,18)/t5-,6+,7+/m0/s1 |

InChI-Schlüssel |

WXFYBFRZROJDLL-RRKCRQDMSA-N |

SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Isomerische SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Kanonische SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)I)COP(=O)(O)O)O |

Synonyme |

5-iodo-2'-deoxyuridine 5'-monophosphate 5-iodo-dUMP IdUMP iododeoxyuridylate iododeoxyuridylate, 125I-labeled |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.